(1-Isobutylpiperidin-3-YL)methanol
Overview
Description
“(1-Isobutylpiperidin-3-YL)methanol” is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . It is used in scientific research and development.
Molecular Structure Analysis
The molecular structure of “(1-Isobutylpiperidin-3-YL)methanol” consists of a piperidine ring, an isobutyl group, and a methanol group. The exact linear structure formula is not provided in the sources .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1-Isobutylpiperidin-3-YL)methanol” are not fully detailed in the sources. It is known that it has a molecular weight of 171.28 g/mol .Scientific Research Applications
Chemical Reactions and Synthesis
(1-Isobutylpiperidin-3-YL)methanol, as a chemical entity, may not have direct studies; however, its structural components and related compounds have been studied extensively. For instance, methanol is known to promote the addition of allyltrimethylstannane to isobutyraldehyde, yielding homoallylic alcohol without the need for an added catalyst. This demonstrates the utility of methanol and its derivatives in facilitating chemical reactions in organic synthesis (Cokley et al., 1997). Moreover, methanol's role in accelerating lipid dynamics in biological and synthetic membranes is also documented, indicating its potential in biochemical studies and applications (Nguyen et al., 2019).
Environmental Analysis
Methanol and its derivatives are also significant in environmental science. Azeotropic microdistillation techniques have been employed to analyze methanol and similar water-soluble volatile organic compounds from aqueous samples, highlighting the compound's relevance in environmental monitoring and analysis (Bruce et al., 1992).
Catalysis and Material Science
In the field of catalysis and material science, methanol has been used as a reactant to understand the conversion of O-compounds to hydrocarbons over various zeolites, showing its utility in studying and developing catalytic processes (Hutchings et al., 1994). It's also pivotal in the formation of higher alcohols from methanol in the presence of metal acetylides, shedding light on potential industrial applications in the synthesis of alcohols and hydrocarbons (Fox et al., 1984).
Safety And Hazards
properties
IUPAC Name |
[1-(2-methylpropyl)piperidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-9(2)6-11-5-3-4-10(7-11)8-12/h9-10,12H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWDFDPQFYHWRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660738 | |
Record name | [1-(2-Methylpropyl)piperidin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Isobutylpiperidin-3-YL)methanol | |
CAS RN |
915924-08-2 | |
Record name | 1-(2-Methylpropyl)-3-piperidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915924-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1-(2-Methylpropyl)piperidin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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